4-Bromo-2-cyano-6-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-cyano-6-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with a bromine atom, a cyano group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the bromination of benzoic acid derivatives, followed by cyano group introduction using suitable reagents like cyanogen bromide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to scale up the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are employed.
Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases. Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-cyano-6-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
2-Cyano-6-(trifluoromethyl)benzoic acid
4-Bromo-2-cyano-6-methylbenzoic acid
Uniqueness:
The presence of both bromine and trifluoromethyl groups in the same molecule provides unique reactivity and electronic properties compared to similar compounds. This combination enhances its utility in various chemical reactions and applications.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important building block in organic synthesis.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
4-bromo-2-cyano-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-1-4(3-14)7(8(15)16)6(2-5)9(11,12)13/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIITBXRLABBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.